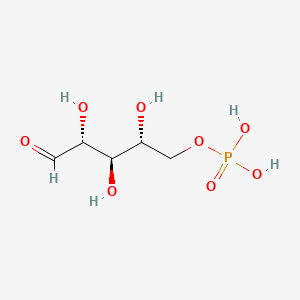
N-(6-Bromo-2-pyridyl)thiourea
Übersicht
Beschreibung
N-(6-Bromo-2-pyridyl)thiourea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as 6-bromo-2-pyridyl isothiocyanate, and its chemical formula is C6H5BrN2S.
Wirkmechanismus
The mechanism of action of N-(6-Bromo-2-pyridyl)thiourea varies depending on its application. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that play a crucial role in the programmed cell death process.
In weeds, N-(6-Bromo-2-pyridyl)thiourea inhibits the growth of plants by interfering with the photosynthesis process. This compound inhibits the electron transport chain in chloroplasts, which results in the production of reactive oxygen species (ROS) that damage the plant cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-Bromo-2-pyridyl)thiourea vary depending on its application. In cancer cells, this compound induces apoptosis, which results in the death of cancer cells. In plants, N-(6-Bromo-2-pyridyl)thiourea inhibits the growth of weeds by interfering with the photosynthesis process.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-Bromo-2-pyridyl)thiourea in lab experiments is its high purity and stability. This compound can be synthesized in high yields and is relatively easy to handle. However, one limitation of using N-(6-Bromo-2-pyridyl)thiourea is its potential toxicity. This compound can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the research on N-(6-Bromo-2-pyridyl)thiourea. In medicine, further studies can be conducted to investigate the potential of this compound as a chemotherapeutic agent for various types of cancer. In agriculture, research can be focused on developing more selective herbicides based on N-(6-Bromo-2-pyridyl)thiourea. In material science, further studies can be conducted to explore the potential of N-(6-Bromo-2-pyridyl)thiourea in the synthesis of MOFs with specific properties for various applications.
Wissenschaftliche Forschungsanwendungen
N-(6-Bromo-2-pyridyl)thiourea has shown potential applications in various scientific fields. In medicine, this compound has been studied for its anticancer properties. Research has shown that N-(6-Bromo-2-pyridyl)thiourea inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
In agriculture, N-(6-Bromo-2-pyridyl)thiourea has been studied for its potential use as a herbicide. Research has shown that this compound inhibits the growth of weeds by interfering with the photosynthesis process.
In material science, N-(6-Bromo-2-pyridyl)thiourea has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have high surface area and can be used for gas storage, catalysis, and sensing applications.
Eigenschaften
IUPAC Name |
(6-bromopyridin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3S/c7-4-2-1-3-5(9-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIACEDQLCMXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Bromo-2-pyridyl)thiourea | |
CAS RN |
439578-83-3 | |
| Record name | (6-BROMO-PYRIDIN-2-YL)THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B3425603.png)


